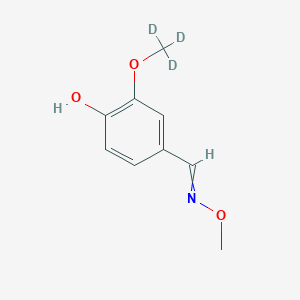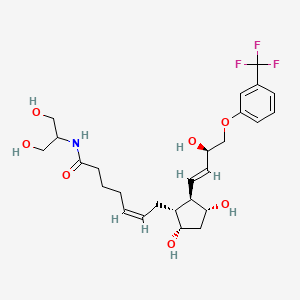
Gimeracil-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gimeracil-13C3 is an antitumor agent and a potent inhibitor of dihydropyrimidine dehydrogenase (DPD) used as an adjunct to antineoplastic therapy . It is used to increase the systemic concentrations and therapeutic effectiveness of other antineoplastic agents .
Synthesis Analysis
A practical three-step synthetic approach to gimeracil in a 68% overall yield is described, using 2,4-dimethoxypyridine as the starting material with 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-2,4-dihydroxypyridine as intermediates .Molecular Structure Analysis
The molecular formula of Gimeracil-13C3 is C2(13C)3H4ClNO2 . The molecular weight is 148.52 .Chemical Reactions Analysis
Gimeracil’s main role within Teysuno is to prevent the breakdown of Fluorouracil (5-FU), which helps to maintain high enough concentrations for sustained effect against cancer cells . It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU .Physical And Chemical Properties Analysis
The molecular formula of Gimeracil-13C3 is C2(13C)3H4ClNO2 . The molecular weight is 148.52 .Applications De Recherche Scientifique
Radiosensitization and DNA Repair Inhibition
Gimeracil, known chemically as 5-Chloro-2,4-dihydroxypyridine, is primarily noted for its radiosensitizing effects in various cancer cells. Studies have shown that Gimeracil can enhance the efficacy of radiotherapy by inhibiting DNA double-strand break (DSB) repair, particularly through the suppression of homologous recombination (HR) repair pathways. This inhibition of HR is crucial because HR plays a significant role in repairing DSBs caused by radiotherapy. For instance, Gimeracil was found to inhibit DNA DSB repair and sensitize cells deficient in non-homologous end-joining (NHEJ) but not those deficient in HR. It was also observed that Gimeracil reduced the frequency of neo-positive clones in SCneo assays, indicating its effectiveness in inhibiting DNA repair mechanisms (Takagi et al., 2010).
Furthermore, Gimeracil was shown to restrain the formation of foci of Rad51 and replication protein A (RPA), critical proteins in HR, while increasing the number of foci of Nbs1, Mre11, Rad50, and FancD2. This effect suggests that Gimeracil impedes the early stages of HR, making it a potential target for enhancing radiotherapy efficacy (Sakata et al., 2011).
Metabolic Analysis and Drug Activity Evaluation
Gimeracil has also been utilized in metabolic analysis and drug activity evaluation. One-dimensional triple-resonance NMR has been applied to monitor its effect on pyrimidine catabolism. For example, the catabolic conversion of labeled uracil to β-alanine in mouse liver lysates and its inhibition by Gimeracil was specifically monitored using this technique. This application demonstrates the potential of Gimeracil in the analysis of in vivo pharmaceutical activity, especially for drugs targeting metabolic reactions (Yamada et al., 2012).
Oral Squamous Cell Carcinoma (OSCC) Treatment
In studies focusing on oral squamous cell carcinoma (OSCC), Gimeracil combined with radiation significantly inhibited cell and tumor growth. It was observed to down-regulate the expressions of DNA double-strand break repair proteins and increase reactive oxygen species/reactive nitrogen species (ROS/RNS) generation. These findings suggest that Gimeracil might exert radiosensitizing effects on OSCC cells, providing a potential avenue for treatment (Harada et al., 2016).
Synthesis and Characterization
Gimeracil has also been the subject of various synthesis and characterization studies. These studies have focused on developing efficient and cost-effective methods for its production, characterizing its polymorphs, and understanding its chemical properties. For example, an improved process for synthesizing Gimeracil with lower cost and mild reaction conditions suitable for industrial production has been reported (Zhao-jun, 2005). Additionally, studies have been conducted on preparing and identifying different crystal forms of Gimeracil, contributing to a deeper understanding of its physical properties (Qing-wei, 2008).
Safety And Hazards
Gimeracil is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling Gimeracil .
Orientations Futures
Gimeracil is currently used as an adjunct to antineoplastic therapy . It is approved by the European Medicines Agency (EMA) and is available in combination with Oteracil and Tegafur within the commercially available product "Teysuno" . The main active ingredient in Teysuno is Tegafur, a pro-drug of Fluorouracil (5-FU), which is a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells . Future research may focus on exploring other potential applications of Gimeracil in cancer treatment.
Propriétés
Numéro CAS |
1184979-29-0 |
|---|---|
Nom du produit |
Gimeracil-13C3 |
Formule moléculaire |
C5H4ClNO2 |
Poids moléculaire |
148.519 |
Nom IUPAC |
5-chloro-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1 |
Clé InChI |
ZPLQIPFOCGIIHV-VWNJCJTFSA-N |
SMILES |
C1=C(C(=CNC1=O)Cl)O |
Synonymes |
5-Chloro-4-hydroxy-2(1H)-pyridinone-13C3; 5-Chloro-2,4-dihydroxypyridine-13C3; 5-Chloro-4-hydroxy-2-pyridone-13C3; Gimestat-13C3; CDHP -13C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



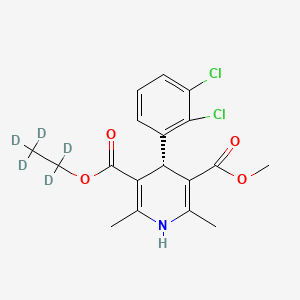
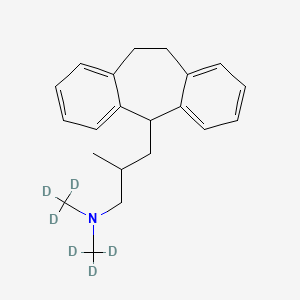
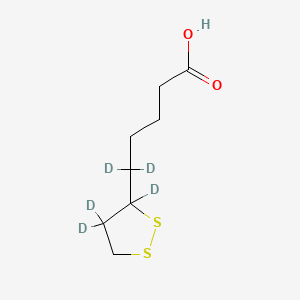

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)
![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)
